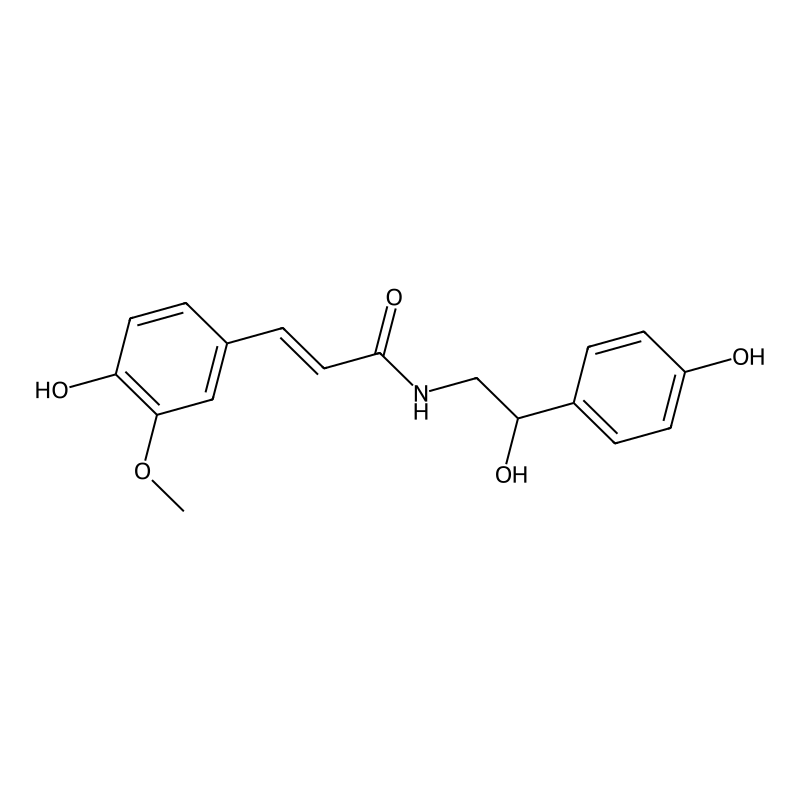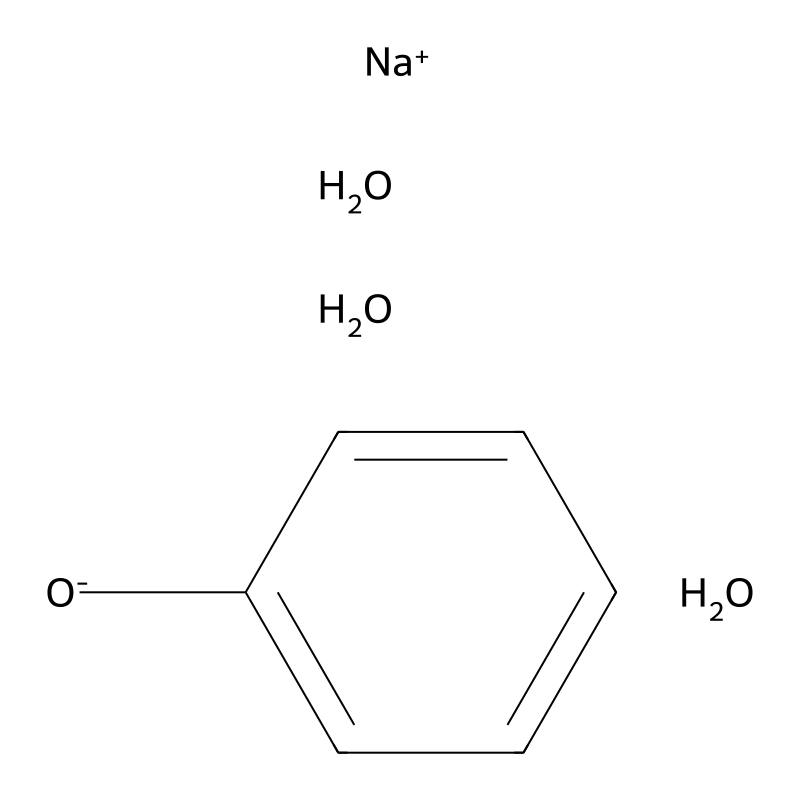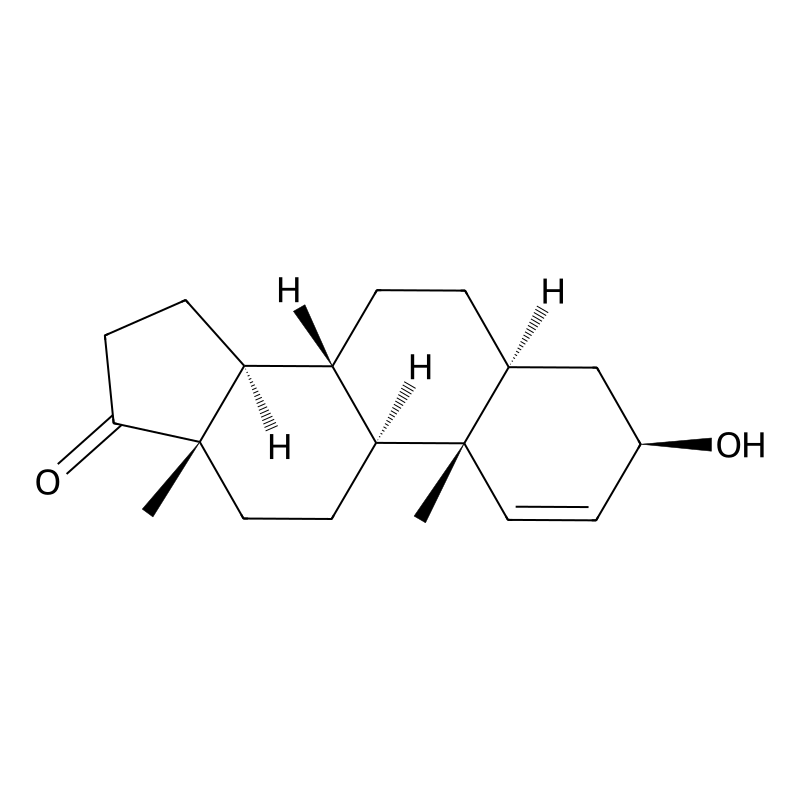Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate
![Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochl...](/img/structure-2d/800/S1923475.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is a synthetic compound with the molecular formula CHClNOS. This compound belongs to a class of chemicals characterized by the presence of sulfonyl and chloridimidothioate functional groups, which contribute to its unique chemical properties. The structure includes a trichloroethoxy moiety, which enhances its reactivity and potential applications in various fields, including agriculture and pharmaceuticals .
The chemical behavior of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is influenced by its functional groups. Key reactions include:
- Nucleophilic Substitution: The chloridimidothioate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
- Hydrolysis: In aqueous environments, this compound may hydrolyze, releasing chlorinated byproducts and sulfonic acid derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming more complex molecules.
These reactions are crucial for understanding its reactivity and potential transformations in biological systems or industrial processes.
Research into the biological activity of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is limited but suggests potential herbicidal properties due to its structural similarities with other sulfur-containing compounds. Such compounds often exhibit toxicity towards specific plant species while being less harmful to others. The chlorinated components may also impart antimicrobial properties, making it a candidate for agricultural applications .
The synthesis of methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate typically involves the following steps:
- Formation of the Sulfonyl Chloride: The starting material can be a sulfonic acid that is converted to its corresponding sulfonyl chloride using thionyl chloride.
- Reaction with Chloridimidothioate: The sulfonyl chloride is then reacted with carbonochloridimidothioate under controlled conditions to yield the final product.
- Purification: The crude product is purified through recrystallization or chromatography to obtain a high-purity compound.
These methods highlight the importance of careful control over reaction conditions to ensure high yields and purity .
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate has several potential applications:
- Agricultural Chemicals: Its herbicidal properties make it suitable for use in crop protection products.
- Pharmaceuticals: The compound may serve as an intermediate in the synthesis of bioactive molecules.
- Research Reagent: It can be utilized in laboratory settings for studies involving sulfur chemistry or as a reagent in organic synthesis.
The versatility of this compound stems from its unique structure and reactivity patterns.
Interaction studies involving methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate primarily focus on its effects on biological systems and potential environmental impacts. Research indicates that compounds with similar structures can interact with enzymes involved in metabolic pathways in plants and microorganisms. Understanding these interactions is essential for assessing the ecological risks associated with its use in agriculture .
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate shares structural similarities with various other sulfur-containing compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate | CHClNOS | Contains two methyl groups; potentially different biological activity |
| Methyl thiosulfate | CHOS | Simpler structure; used in various biochemical applications |
| Chlorinated imidothioates | Varies | Commonly used as pesticides; varying degrees of toxicity |
Uniqueness
Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate is unique due to its specific combination of trichloroethyl and sulfonyl functionalities, which may enhance its efficacy as a herbicide while potentially reducing toxicity to non-target organisms compared to simpler sulfur-containing compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








